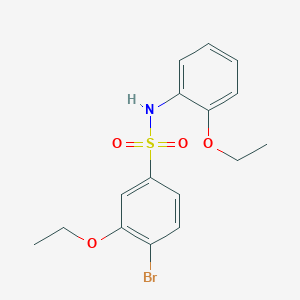![molecular formula C16H25NO2S B229134 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine, also known as TPSD, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPSD has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine involves the binding of the compound to the catalytic domain of PKC, thereby preventing the enzyme from phosphorylating its target substrates. This results in a range of downstream effects, including alterations in gene expression, changes in cellular morphology, and alterations in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine are diverse and depend on the specific experimental conditions and cell types being studied. Some of the effects that have been reported include alterations in cell morphology, changes in gene expression, and alterations in cell signaling pathways. Additionally, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been found to induce apoptosis (programmed cell death) in certain cell types, making it a potentially useful tool for studying the mechanisms of cell death and survival.
实验室实验的优点和局限性
One of the key advantages of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine is its ability to selectively inhibit the activity of PKC, which can be a difficult enzyme to study due to its complex regulation and involvement in multiple cellular processes. Additionally, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been found to be relatively stable and non-toxic, making it a safe and reliable tool for use in laboratory experiments. However, one limitation of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine is that it may not be effective in all cell types or experimental conditions, and its effects can be difficult to interpret due to the complex nature of PKC signaling pathways.
未来方向
There are a number of potential future directions for research involving 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine. One area of interest is the development of new compounds that can selectively target different isoforms of PKC, which may have different functions in different cell types. Additionally, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine and related compounds may have potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders, which are characterized by dysregulation of PKC signaling pathways. Finally, further research is needed to fully understand the mechanisms of action of 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine and related compounds, and to determine their potential applications in a variety of experimental systems.
合成方法
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine can be synthesized using a number of different methods, including the reaction of piperidine with 2,3,4-trimethylbenzenesulfonyl chloride. This reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and can be carried out in a variety of solvents including dichloromethane and tetrahydrofuran.
科学研究应用
2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been used extensively in scientific research due to its ability to selectively inhibit the activity of certain enzymes. Specifically, 2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine has been found to inhibit the activity of the enzyme protein kinase C (PKC), which plays a key role in a variety of cellular processes including signal transduction, gene expression, and cell growth and differentiation.
属性
分子式 |
C16H25NO2S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
2,6-dimethyl-1-(2,3,4-trimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C16H25NO2S/c1-11-9-10-16(15(5)14(11)4)20(18,19)17-12(2)7-6-8-13(17)3/h9-10,12-13H,6-8H2,1-5H3 |
InChI 键 |
XWNYEZAFWQJENH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C |
规范 SMILES |
CC1CCCC(N1S(=O)(=O)C2=C(C(=C(C=C2)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)